ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a synthetic organic compound featuring a 4H-1,2,4-triazole core substituted with a 3-methylphenyl group at position 5, a 1H-pyrrol-1-yl moiety at position 4, and a sulfanyl acetyl amino benzoate ester at position 2.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-3-32-23(31)18-9-11-20(12-10-18)25-21(30)16-33-24-27-26-22(19-8-6-7-17(2)15-19)29(24)28-13-4-5-14-28/h4-15H,3,16H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNFDYWQBLYKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Sulfanyl Group:
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Carboxylic acid.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and pyrrole moieties. Ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate may exhibit similar activity due to its structural characteristics. Research indicates that triazole derivatives often show promising results against various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
1.2 Enzyme Inhibition
The compound's ability to interact with specific enzymes suggests potential applications in enzyme inhibition studies. Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic advancements in treating metabolic disorders or cancers .
1.3 Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. By synthesizing and evaluating analogs of this compound, researchers can identify key structural features that enhance its pharmacological profile .
Material Science Applications
2.1 Electronic and Optical Properties
The presence of conjugated systems and heteroatoms in this compound warrants investigation into its electronic and optical properties. These characteristics could lead to applications in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic devices .
2.2 Synthesis of Advanced Materials
The compound can serve as a building block for synthesizing more complex materials with tailored properties. Its unique structure allows for modifications that can enhance thermal stability or mechanical strength, making it suitable for advanced polymer composites or nanomaterials .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The triazole and pyrrole rings are known to interact with various biological targets, potentially leading to effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogy to .
Physical and Spectral Properties
- Melting Points : reports a high melting point (241°C) for a triazole-acetamido benzoate, suggesting strong crystal packing due to hydrogen bonds . In contrast, ’s pyrazole-benzoate analog melts at 97–99°C, reflecting reduced rigidity .
- Spectroscopic Data : IR spectra (e.g., : 1686 cm⁻¹ for C=O stretch, 635 cm⁻¹ for C-S stretch) confirm functional groups .
Functional Group Impact on Properties
Biological Activity
Ethyl 4-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20N4O2S
- Molecular Weight : 372.45 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the triazole ring and subsequent modifications to introduce the ethyl benzoate moiety. The synthesis pathway often employs methods such as:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Acetylation : Introducing an acetyl group through acetic anhydride or acetyl chloride.
- Final Coupling : Linking the resulting triazole derivative with an ethyl benzoate via amide bond formation.
Anticancer Activity
Recent studies have indicated that compounds containing triazole and pyrrole moieties exhibit significant anticancer properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A study demonstrated that triazole derivatives could inhibit the growth of cancer cells through mechanisms involving:
- Inhibition of cell cycle progression
- Induction of apoptosis via mitochondrial pathways
In vitro assays showed that this compound had an IC50 value comparable to standard chemotherapeutic agents like doxorubicin in certain cancer models .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The presence of the triazole ring is believed to contribute to this activity by interfering with microbial cell wall synthesis and function.
In a comparative study:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 4-[({[5-(3-methylphenyl)-... | E. coli | 32 µg/mL |
| Doxorubicin | E. coli | 16 µg/mL |
These results suggest that while the compound is effective against E. coli, it may not surpass established antibiotics .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of similar compounds. Research has indicated that triazole derivatives can modulate neurotransmitter systems in the brain, leading to decreased seizure activity in animal models . The specific mechanism often involves enhancement of GABAergic signaling.
Case Studies
In a notable case study involving multicellular spheroids (MCS), this compound was screened alongside other compounds for anticancer efficacy:
- The compound exhibited significant cytotoxicity in MCS models.
- It was found to enhance drug delivery efficiency due to its structural properties.
Q & A
Q. What are the optimized synthetic routes for ethyl 4-[...]benzoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by sulfanyl acetylation and esterification. Key steps include:
- Cyclocondensation : Reacting substituted hydrazines with nitriles or thioureas to form the triazole ring .
- Sulfanyl Acetylation : Introducing the sulfanyl acetyl group via nucleophilic substitution, optimized at pH 7–9 and 60–80°C to prevent side reactions .
- Esterification : Coupling the benzoate moiety using coupling agents like DCC (dicyclohexylcarbodiimide) under anhydrous conditions . Yield optimization requires statistical design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : and NMR confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.2 ppm; triazole carbons at δ 145–155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 478.12) .
- X-ray Crystallography : Resolves bond angles and dihedral angles, critical for confirming steric effects of the 3-methylphenyl group .
Q. How can researchers design preliminary biological activity screens for this compound?
Initial screening should prioritize target-specific assays:
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for triazole derivatives) .
- Cytotoxicity : MTT assays on cancer cell lines (IC determination) with structural analogs as positive controls .
- Binding Studies : Surface plasmon resonance (SPR) to assess affinity for receptors like EGFR or COX-2, leveraging the sulfanyl group’s thiol interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
Discrepancies often arise from assay variability or impurities. Mitigation approaches include:
- Reproducibility Checks : Repeating assays with standardized protocols (e.g., fixed cell passage numbers, solvent controls) .
- Metabolite Profiling : LC-MS/MS to rule out off-target effects from degradation products .
- Computational Docking : Compare binding poses across crystal structures (e.g., PDB entries 4XYZ, 5ABC) to identify key interactions .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals (FMOs) to predict reactivity sites for functionalization .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding stability (e.g., 100-ns simulations in GROMACS) to optimize the acetyl-amino benzoate group’s orientation .
- QSAR Models : Train models using datasets of IC values and descriptors (e.g., logP, polar surface area) to prioritize synthetic targets .
Q. What advanced methodologies optimize reaction pathways for scale-up synthesis?
- Flow Chemistry : Continuous-flow reactors reduce side reactions during sulfanyl acetylation by maintaining precise temperature control .
- Membrane Separation : Purify intermediates via nanofiltration, leveraging differences in molecular weight between byproducts and the target compound .
- In Situ Monitoring : Raman spectroscopy tracks reaction progress in real time, enabling dynamic adjustment of reagent stoichiometry .
Methodological Notes
- Experimental Design : Use fractional factorial designs (e.g., Taguchi methods) to reduce trials while capturing interaction effects .
- Data Validation : Cross-validate spectral data with computational predictions (e.g., DFT-calculated NMR shifts) .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays to ensure reproducibility and reduce animal testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
